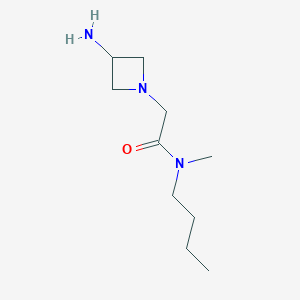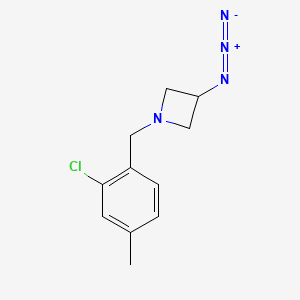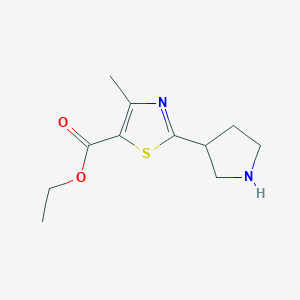
1-(4-chlorophényl)-2-(3-hydroxypyrrolidin-1-yl)éthan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 4-Chloro-3-hydroxy-N-methylpyrrolidin-1-one, is a synthetic compound with a wide range of scientific applications. It is a white powder with a molecular weight of 246.6 g/mol, and is soluble in water, ethanol and methanol. This compound is widely used in research studies due to its ability to be easily synthesized and its versatility in a variety of scientific applications.
Applications De Recherche Scientifique
Pharmacologie
Les dérivés de la pyrrolidine ont montré une variété d'activités biologiques, y compris des activités antioxydantes, anti-inflammatoires, antibactériennes, antifongiques, antiparasitaires et anthelminthiques, anticancéreuses, anti-hyperglycémiques et neuropharmacologiques .
Recherche antimicrobienne et antivirale
Certains dérivés de la pyrrolidine sont utilisés comme groupes pharmacophores avec des activités telles que antibactériennes, antifongiques, antivirales et antipaludiques .
Recherche sur le cancer
Les dérivés de la pyrrolidine ont été étudiés pour leurs propriétés anticancéreuses, ce qui en fait des candidats pour la recherche sur le traitement du cancer .
Neuropharmacologie
Ces composés ont montré un potentiel dans les applications neuropharmacologiques, pouvant aider dans le traitement des troubles neurologiques .
Inhibition enzymatique
Les dérivés de la pyrrolidine ont des effets inhibiteurs enzymatiques divers, ce qui peut être utile dans la conception de médicaments qui ciblent des enzymes spécifiques .
Propriétés anti-inflammatoires et antioxydantes
Ils présentent également des propriétés anti-inflammatoires et antioxydantes significatives, ce qui peut être bénéfique dans le traitement des maladies inflammatoires et la lutte contre le stress oxydatif .
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneydroxy-N-methylpyrrolidin-1-one is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which could play a role in its anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneydroxy-N-methylpyrrolidin-1-one are not yet fully understood. However, this compound has been shown to have anti-inflammatory, anticonvulsant, and anti-tumor effects in animal models. Additionally, this compound has been shown to have sedative and anxiolytic effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneydroxy-N-methylpyrrolidin-1-one in laboratory experiments include its ease of synthesis, its versatility in a variety of scientific applications, and its relatively low cost. Additionally, this compound is relatively stable, making it suitable for long-term storage.
The limitations of using this compound in laboratory experiments include its lack of specificity in its effects, as well as its potential to cause side effects in humans. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in different contexts.
Orientations Futures
Future research on 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneydroxy-N-methylpyrrolidin-1-one should focus on understanding its mechanism of action in more detail, as well as exploring its potential therapeutic applications. Additionally, further research should focus on the potential side effects of this compound, as well as its potential for toxicity in humans. Additionally, research should focus on the potential for this compound to be used as a diagnostic tool for a variety of diseases and conditions. Finally, research should focus on the potential for this compound to be used in the synthesis of other pharmaceuticals and compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHITOFZUUFJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)




![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)






